(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone
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Overview
Description
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is an organic compound that features both trifluoromethyl and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine to form the oxime. This is followed by the acylation of the oxime with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the oxime and tert-butylbenzoyl functionalities.
4-tert-butylbenzaldehyde oxime: Contains the oxime and tert-butylbenzoyl groups but lacks the trifluoromethyl group.
Uniqueness
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is unique due to the combination of its trifluoromethyl, oxime, and tert-butylbenzoyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C19H18F3NO2 |
---|---|
Molecular Weight |
349.3g/mol |
IUPAC Name |
[(E)-[2-(trifluoromethyl)phenyl]methylideneamino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H18F3NO2/c1-18(2,3)15-10-8-13(9-11-15)17(24)25-23-12-14-6-4-5-7-16(14)19(20,21)22/h4-12H,1-3H3/b23-12+ |
InChI Key |
UOGNCCKCEIOHAS-FSJBWODESA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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